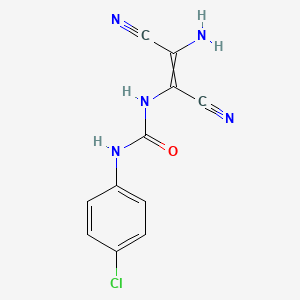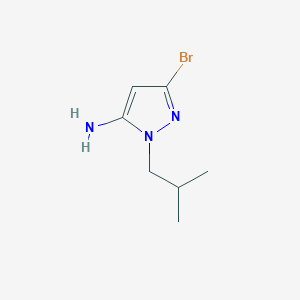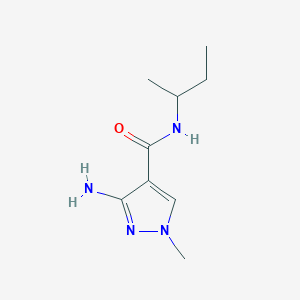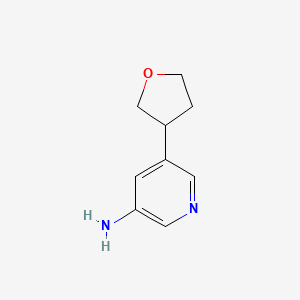![molecular formula C16H23N3O2 B11736596 [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)
[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a dimethoxyphenyl group and a pyrazolylmethyl group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3,4-dimethoxyphenethylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine:
(5E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar structure but includes a thiazolidinone ring.
Uniqueness
The uniqueness of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of the dimethoxyphenyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N3O2 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H23N3O2/c1-4-19-12-14(11-18-19)10-17-8-7-13-5-6-15(20-2)16(9-13)21-3/h5-6,9,11-12,17H,4,7-8,10H2,1-3H3 |
Clé InChI |
LWKKCDKPIYPZHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CNCCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)

![[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736570.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736590.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)
